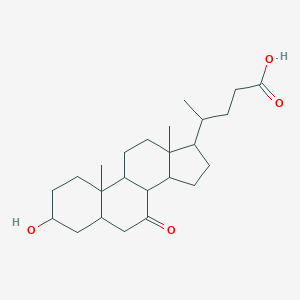

3-Hydroxy-7-oxocholan-24-oic acid

Description

RN given refers to (3alpha,5beta)-isome

Properties

IUPAC Name |

4-(3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-19,22,25H,4-13H2,1-3H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOCDBGWDZAYRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863429 | |

| Record name | 3-Hydroxy-7-oxocholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4651-67-6 | |

| Record name | NSC226118 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

A Technical Guide to the Bidirectional Crosstalk Between Bile Acids and the Gut Microbiota

A Note on Terminology: This guide addresses the intricate relationship between bile acids and the gut microbiota. The term "Nutriacholic acid" as specified in the topic does not correspond to a recognized compound in the scientific literature. Therefore, this document will focus on the well-established roles of primary and secondary bile acids, which are central to the host-microbiome interaction in the gut.

Abstract

Bile acids, traditionally known for their role in dietary lipid digestion, have emerged as critical signaling molecules that orchestrate a complex, bidirectional dialogue with the gut microbiota. This interplay is fundamental to maintaining host metabolic homeostasis, and its dysregulation is implicated in a spectrum of pathologies, including inflammatory bowel disease (IBD), metabolic syndrome, and certain cancers. This technical guide provides a comprehensive overview of the bile acid-gut microbiota axis, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of bile acid synthesis and microbial transformation, the key signaling pathways involved, and the experimental methodologies used to investigate these interactions. By synthesizing current knowledge with practical, field-proven insights, this guide aims to serve as an authoritative resource for advancing research and therapeutic development in this dynamic field.

The Bile Acid Pool: A Dynamic Interface Between Host and Microbe

Primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized from cholesterol in the liver.[1][2][3] In humans, these are conjugated with glycine or taurine, enhancing their solubility before being secreted into the intestine to aid in fat digestion.[4] The vast majority of these conjugated bile acids are reabsorbed in the terminal ileum and returned to the liver via the enterohepatic circulation.[1]

However, a fraction escapes reabsorption and enters the colon, where it encounters the dense and diverse microbial community of the gut. Here, gut bacteria, primarily from the Firmicutes and Bacteroidetes phyla, enact a series of enzymatic transformations that dramatically reshape the bile acid pool.[5][6]

Key Microbial Transformations of Bile Acids

The gut microbiota possesses a sophisticated enzymatic machinery capable of modifying bile acids in several ways:

-

Deconjugation: The initial and most crucial step is the hydrolysis of the amide bond linking the bile acid to its glycine or taurine conjugate. This reaction is catalyzed by Bile Salt Hydrolases (BSH) , enzymes that are widespread among gut bacteria, including species of Lactobacillus, Bifidobacterium, Clostridium, and Bacteroides.[1] Deconjugation is a prerequisite for subsequent microbial modifications.

-

7α/β-dehydroxylation: This is arguably the most significant microbial transformation, converting primary bile acids into more hydrophobic and potent secondary bile acids.[7]

-

Oxidation and Epimerization: Gut microbes can also modify the hydroxyl groups on the steroid nucleus of bile acids, altering their polarity and biological activity.

The result of this microbial activity is a complex and dynamic bile acid pool in the gut, with a diverse array of primary, secondary, and modified species, each with distinct signaling properties.

Signaling Pathways: How Bile Acids Mediate Host-Microbe Communication

The biological effects of bile acids extend far beyond digestion. They function as signaling molecules by activating specific host receptors, thereby influencing gene expression related to metabolism, inflammation, and gut barrier function.[1] The gut microbiota's ability to transform bile acids effectively modulates the activation of these critical signaling pathways.

Farnesoid X Receptor (FXR): A Central Regulator

FXR is a nuclear receptor highly expressed in the liver and intestine, the primary sites of bile acid synthesis and reabsorption.[8][9] It is considered the master regulator of bile acid homeostasis.

-

Ligand Specificity: FXR is most potently activated by the primary bile acid CDCA, followed by DCA, LCA, and CA.[1][9]

-

Mechanism of Action: Upon activation in the intestine, FXR induces the expression of Fibroblast Growth Factor 15 (FGF15; FGF19 in humans), which travels to the liver to suppress the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[10] This creates a negative feedback loop that tightly controls the size of the bile acid pool.

-

Role in Gut Homeostasis: FXR activation in the gut also plays a crucial role in maintaining intestinal barrier integrity and reducing inflammation, in part by inhibiting the pro-inflammatory NF-κB signaling pathway.[9][11]

Takeda G-protein coupled Receptor 5 (TGR5): A Key Player in Metabolic and Inflammatory Control

TGR5 is a G protein-coupled receptor found on the cell surface of various cell types, including intestinal enteroendocrine L-cells, macrophages, and sensory neurons.[12][13]

-

Ligand Specificity: Unlike FXR, TGR5 is most potently activated by secondary bile acids, particularly LCA and DCA.[1][13]

-

Mechanism of Action and Physiological Effects:

-

GLP-1 Secretion: In intestinal L-cells, TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone that improves glucose tolerance by enhancing insulin secretion.[12][13]

-

Anti-inflammatory Effects: TGR5 signaling in macrophages can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[14]

-

Energy Expenditure: In brown adipose tissue and muscle, TGR5 activation can increase energy expenditure.[13]

-

The interplay between FXR and TGR5 signaling, modulated by the metabolic activity of the gut microbiota, is central to the systemic effects of bile acids. For instance, a microbiota rich in BSH and 7α-dehydroxylating bacteria will produce more secondary bile acids, leading to enhanced TGR5 activation.[13]

Other Receptors

Bile acids also interact with other receptors, including the Vitamin D Receptor (VDR), which is activated by LCA and plays a role in gut barrier function and inflammation.[1][11]

Signaling Pathway Visualization

The Impact of Bile Acids on Gut Microbiota Composition

The relationship between bile acids and gut microbes is not unidirectional. Bile acids themselves exert selective pressure on the microbial community, shaping its composition and function.

-

Antimicrobial Properties: Bile acids possess detergent-like properties that can disrupt bacterial cell membranes. This antimicrobial activity is generally proportional to the hydrophobicity of the bile acid, with secondary bile acids like DCA and LCA being more potent than their primary precursors.[15] This helps to control bacterial overgrowth in the small intestine and selects for bile-resistant species in the colon.

-

Modulation of Host Immune Response: By activating FXR, bile acids can induce the expression of antimicrobial peptides in the intestine, further contributing to the regulation of the gut microbiota.[1]

This creates a feedback loop where the microbiota modifies bile acids, and these modified bile acids, in turn, influence the composition of the microbiota. Dysbiosis, or an imbalance in the gut microbial community, can disrupt this delicate equilibrium, leading to altered bile acid profiles and contributing to disease. For example, in IBD, a reduction in Firmicutes, which are involved in 7α-dehydroxylation, leads to lower levels of secondary bile acids and an accumulation of primary and conjugated bile acids.[1]

Experimental Methodologies for Studying the Bile Acid-Microbiota Axis

Investigating the complex interactions between bile acids and the gut microbiota requires a multi-pronged approach, combining in vitro, in vivo, and analytical techniques.

In Vitro Batch Fermentation Models

These models are excellent for screening the effects of specific bile acids on complex microbial communities or for studying the biotransformation of bile acids by a fecal inoculum under controlled conditions.[16][17]

Protocol: Assessing Bile Acid Transformation by Fecal Microbiota

-

Preparation of Fecal Slurry:

-

Collect fresh fecal samples from healthy donors (or animal models) under anaerobic conditions.

-

Prepare a 10% (w/v) fecal slurry in an anaerobic phosphate buffer or pre-reduced basal medium. Homogenize thoroughly.

-

-

Incubation:

-

In an anaerobic chamber, dispense the fecal slurry into sterile, sealed culture vessels.

-

Spike separate vessels with the primary bile acid of interest (e.g., cholic acid or chenodeoxycholic acid) to a final concentration of 100-500 µM. Include a control vessel without added bile acid.

-

Incubate the vessels at 37°C with gentle agitation for a defined time course (e.g., 0, 6, 12, 24, 48 hours).

-

-

Sample Collection and Processing:

-

At each time point, aseptically remove an aliquot from each vessel.

-

Centrifuge the aliquot to pellet the bacterial cells and collect the supernatant.

-

Store the supernatant at -80°C for bile acid analysis and the bacterial pellet for DNA extraction and 16S rRNA gene sequencing.

-

-

Analysis:

-

Bile Acid Profiling: Analyze the supernatant using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to quantify the disappearance of the primary bile acid and the appearance of secondary bile acids (e.g., DCA, LCA).[18]

-

Microbial Composition: Perform 16S rRNA gene sequencing on the bacterial DNA to assess changes in the microbial community structure in response to the bile acid treatment.[18]

-

Animal Models

Genetically modified mice are invaluable tools for elucidating the roles of specific receptors and enzymes in the bile acid-microbiota axis.[19][20]

| Animal Model | Key Feature | Application in Research |

| Germ-Free (GF) Mice | Lack any colonizing microorganisms. | Essential for determining the direct contribution of the microbiota to bile acid metabolism and signaling.[7] |

| FXR-knockout (FXR-/-) Mice | Lack the farnesoid X receptor. | Used to study the microbiota-independent and -dependent roles of FXR in metabolism and inflammation.[8] |

| TGR5-knockout (TGR5-/-) Mice | Lack the TGR5 receptor. | Crucial for dissecting the specific metabolic and anti-inflammatory effects mediated by TGR5.[13] |

| Humanized Microbiota Mice | Germ-free mice colonized with human fecal microbiota. | Provide a more relevant model for studying how human-derived microbes interact with host physiology.[20] |

Analytical Techniques

| Technique | Purpose |

| UPLC-MS/MS | The gold standard for quantifying the absolute concentrations of a wide range of bile acid species in various biological samples (feces, serum, liver).[18] |

| 16S rRNA Gene Sequencing | Provides a profile of the bacterial community composition, allowing for the identification of taxa that are correlated with specific bile acid profiles or experimental conditions. |

| Shotgun Metagenomics | Sequences the entire genomic content of the microbial community, providing insights into the functional potential of the microbiota, including the presence of genes for BSH and 7α-dehydroxylation. |

| RT-qPCR | Used to measure the expression of host genes involved in bile acid synthesis and signaling (e.g., CYP7A1, FXR, TGR5, FGF15/19) in intestinal or liver tissue. |

Experimental Workflow Visualization

Therapeutic Perspectives

The central role of the bile acid-microbiota axis in health and disease has opened up new avenues for therapeutic intervention. Strategies aim to modulate this axis to restore homeostasis.

-

Probiotics and Prebiotics: Supplementation with specific probiotic strains possessing BSH activity or prebiotics that promote the growth of beneficial bacteria can alter the bile acid pool and influence host metabolism.[1]

-

Fecal Microbiota Transplantation (FMT): FMT can restore a healthy microbial community and has shown promise in normalizing bile acid metabolism in conditions like recurrent Clostridioides difficile infection.

-

Pharmacological Targeting of Receptors:

-

FXR Agonists: Obeticholic acid, a potent FXR agonist, is approved for treating primary biliary cholangitis. Other FXR agonists are in development for non-alcoholic steatohepatitis (NASH).

-

TGR5 Agonists: Compounds that specifically activate TGR5 are being investigated for the treatment of metabolic disorders due to their ability to stimulate GLP-1 secretion and increase energy expenditure.[12]

-

-

Engineered Bacteria: Synthetic biology approaches are being explored to engineer bacteria that can perform specific bile acid transformations, offering a highly targeted way to modulate the bile acid pool for therapeutic benefit.[1]

Conclusion and Future Directions

The crosstalk between bile acids and the gut microbiota represents a paradigm of host-microbe symbiosis, with profound implications for human health. The transformation of host-derived bile acids by microbial enzymes generates a diverse repertoire of signaling molecules that fine-tune host metabolism and inflammation via receptors like FXR and TGR5. Understanding the intricacies of this axis is paramount for developing novel diagnostics and therapeutics for a wide range of diseases.

Future research will likely focus on elucidating the specific bacterial species and enzymes responsible for key bile acid transformations, exploring the systemic effects of less-abundant, "atypical" bile acids, and refining therapeutic strategies that precisely target the bile acid-microbiota axis to restore metabolic and immune homeostasis. The integration of multi-omics technologies with advanced in vitro and in vivo models will continue to unravel the complexities of this vital physiological dialogue.

References

-

Bile Acid–Gut Microbiota Axis in Inflammatory Bowel Disease: From Bench to Bedside. (2021). Nutrients. Available at: [Link]

-

Interaction of Gut Microbiota with Bile Acid Metabolism and its Influence on Disease States. (2017). Applied Microbiology and Biotechnology. Available at: [Link]

-

Neuro-humoral signalling by bile acids and the TGR5 receptor in the gastrointestinal tract. (2013). The Journal of Physiology. Available at: [Link]

-

Bile acid–microbiota interactions in cardiometabolic diseases: mechanisms and emerging therapeutic approaches. (2025). Frontiers in Endocrinology. Available at: [Link]

-

The microbiome modulating activity of bile acids. (2020). Gut Microbes. Available at: [Link]

-

Bile acid- gut microbiota crosstalk induced changes in TGR5-regulated metabolism. (n.d.). Experimental & Molecular Medicine. Available at: [Link]

-

Lithocholic Acid Restores Gut Microbiota and Bile Acid Homeostasis to Improve Type 2 Diabetes. (2026). International Journal of Molecular Sciences. Available at: [Link]

-

In Vitro Fermentation Models: General Introduction. (2015). The Impact of Food Bioactives on Health. Available at: [Link]

-

Global research trends on the interaction between gut microbiome and bile acids: a bibliometric and visualized analysis. (2024). Frontiers in Microbiology. Available at: [Link]

-

In vitro fermentation models to study how exogenous factors shape the gut microbiome: applications, pros and cons. (2023). Journal of Translational Medicine. Available at: [Link]

-

Farnesoid X Receptor Signaling Shapes the Gut Microbiota and Controls Hepatic Lipid Metabolism. (2016). mBio. Available at: [Link]

-

Farnesoid X Receptor, Bile Acid Metabolism, and Gut Microbiota. (2020). International Journal of Molecular Sciences. Available at: [Link]

-

Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases. (n.d.). Journal of Pharmaceutical Analysis. Available at: [Link]

-

In vitro models to detect in vivo bile acid changes induced by antibiotics. (2022). Scientific Reports. Available at: [Link]

-

New discoveries in bile acids, gut microbiota and host interactions in health and diseases. (2024). Clinical Science. Available at: [Link]

-

Scientists uncover a new way by which gut microbes control cholesterol levels. (2025). News-Medical.net. Available at: [Link]

-

Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism. (2018). Hepatology. Available at: [Link]

-

In Vitro Modeling of Bile Acid Processing by the Human Fecal Microbiota. (2018). Frontiers in Microbiology. Available at: [Link]

-

A simple in vitro fermentation model to detect alterations in gut microbiota-dependent bile acid profiles. (n.d.). ResearchGate. Available at: [Link]

-

Gut microbiota regulates postprandial GLP-1 response via ileal bile acid-TGR5 signaling. (2023). Gut Microbes. Available at: [Link]

-

Lithocholic Acid Restores Gut Microbiota and Bile Acid Homeostasis to Improve Type 2 Diabetes. (2026). International Journal of Molecular Sciences. Available at: [Link]

-

Dietary compounds in modulation of gut microbiota-derived metabolites. (2022). Frontiers in Pharmacology. Available at: [Link]

-

Lithocholic Acid Restores Gut Microbiota and Bile Acid Homeostasis to Improve Type 2 Diabetes. (2026). ResearchGate. Available at: [Link]

-

Intestinal FXR and TGR5 signaling in metabolic regulation. (2014). Trends in Endocrinology & Metabolism. Available at: [Link]

-

Animal models to study bile acid metabolism. (2019). Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. Available at: [Link]

-

Taurocholic acid metabolism by gut microbes and colon cancer. (2013). Gut Microbes. Available at: [Link]

-

Bile Acids Signal via TGR5 to Activate Intestinal Stem Cells and Epithelial Regeneration. (2020). Gastroenterology. Available at: [Link]

-

Effect of primary bile acid ingestion on bile acid metabolism and biliary lipid secretion in gallstone patients. (n.d.). The Journal of Clinical Investigation. Available at: [Link]

-

Animal Models to Study Bile Acid Metabolism. (2018). Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. Available at: [Link]

-

Effect of Oral Chenodeoxycholic Acid on Bile Acid Kinetics and Biliary Lipid Composition in Women with Cholelithiasis. (1975). Journal of Clinical Investigation. Available at: [Link]

-

Regulation of bile acid metabolism in mouse models with hydrophobic bile acid composition. (2019). Journal of Lipid Research. Available at: [Link]

-

Metabolomic and lipidomic studies on the intervention of taurochenodeoxycholic acid in mice with hyperlipidemia. (2023). Frontiers in Pharmacology. Available at: [Link]

-

Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models. (2025). Translational Pediatrics. Available at: [Link]

-

Interplay between bile acids, gut microbiota, and the tumor immune microenvironment: mechanistic insights and therapeutic strategies. (2024). Molecular Cancer. Available at: [Link]

-

Effects of taurocholic acid metabolism by gut bacteria: A controlled feeding trial in adult African American subjects at elevated risk for colorectal cancer. (2020). Contemporary Clinical Trials Communications. Available at: [Link]

-

Bile acids affect intestinal barrier function through FXR and TGR5. (2025). Frontiers in Medicine. Available at: [Link]

-

Animal models to study bile acid metabolism. (2018). ResearchGate. Available at: [Link]

-

Effect of the selective expansion of cholic acid pool on bile lipid composition: possible mechanism of bile acid induced biliary cholesterol desaturation. (n.d.). Gastroenterology. Available at: [Link]

-

Gut–Brain Axis and Bile Acid Signaling: Linking Microbial Metabolism to Brain Function and Metabolic Regulation. (2026). ResearchGate. Available at: [Link]

-

Bile Acids and Metabolic Regulation: Mechanisms and clinical responses to bile acid sequestration. (2010). Diabetes Care. Available at: [Link]

-

The effect of dietary fat on bile salt synthesis in rat liver. (n.d.). Research Solutions Pages. Available at: [Link]

-

Overview of the Gut Microbiome. (n.d.). LibreTexts Medicine. Available at: [Link]

-

The Role of Gut Microbiota-Derived Lithocholic Acid, Deoxycholic Acid and Their Derivatives on the Function and Differentiation of Immune Cells. (2023). International Journal of Molecular Sciences. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Scientists uncover a new way by which gut microbes control cholesterol levels [gutmicrobiotaforhealth.com]

- 3. Taurocholic acid metabolism by gut microbes and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bile Acids and Metabolic Regulation: Mechanisms and clinical responses to bile acid sequestration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Global research trends on the interaction between gut microbiome and bile acids: a bibliometric and visualized analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A. Overview of the Gut Microbiome – The Role of the Gut Microbiome in Drug and Nutrient Interactions [saalck.pressbooks.pub]

- 7. Interaction of Gut Microbiota with Bile Acid Metabolism and its Influence on Disease States - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Farnesoid X Receptor Signaling Shapes the Gut Microbiota and Controls Hepatic Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bile acids affect intestinal barrier function through FXR and TGR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuro-humoral signalling by bile acids and the TGR5 receptor in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 13. physoc.org [physoc.org]

- 14. Interplay between bile acids, gut microbiota, and the tumor immune microenvironment: mechanistic insights and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. In Vitro Fermentation Models: General Introduction - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. In vitro fermentation models to study how exogenous factors shape the gut microbiome: applications, pros and cons [gutmicrobiotaforhealth.com]

- 18. In Vitro Modeling of Bile Acid Processing by the Human Fecal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Animal models to study bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Animal Models to Study Bile Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Hydroxy-7-oxocholan-24-oic Acid

Abstract

3α-Hydroxy-7-oxocholan-24-oic acid, more commonly known as 7-ketolithocholic acid (7-KLCA), is a secondary bile acid that has garnered significant attention in the scientific community. Initially identified as a metabolic byproduct of intestinal microflora, its role has expanded from being a mere intermediate in the synthesis of ursodeoxycholic acid (UDCA) to a key signaling molecule in various physiological and pathological processes. This guide provides a comprehensive overview of 7-KLCA, from its historical discovery to its modern applications in research and drug development. We will delve into its biochemical profile, its intricate roles in cellular signaling, and detailed methodologies for its synthesis, isolation, and quantification. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this multifaceted molecule.

Introduction and Historical Context

The discovery of 7-ketolithocholic acid is intrinsically linked to the study of bile acid metabolism by the gut microbiota. Bile acids, synthesized in the liver from cholesterol, are not static molecules; they undergo extensive transformation by intestinal bacteria, leading to a diverse pool of secondary bile acids. 7-KLCA was identified as a secondary bile acid formed from the primary bile acid, chenodeoxycholic acid (CDCA), through the action of intestinal bacteria.[1] Specifically, bacteria possessing 7α-hydroxysteroid dehydrogenase (7α-HSDH) enzymes catalyze the oxidation of the 7α-hydroxyl group of CDCA to form 7-KLCA.[2]

Historically, the primary interest in 7-KLCA was its role as a key intermediate in both the microbial and industrial synthesis of ursodeoxycholic acid (UDCA), a therapeutically important bile acid used to dissolve gallstones and treat certain liver diseases.[2][3] The conversion of CDCA to UDCA often proceeds through a 7-oxo intermediate, making the study of 7-KLCA crucial for optimizing UDCA production.[3][4] However, contemporary research has illuminated that 7-KLCA is not merely a passive intermediate but an active biological modulator with its own distinct physiological effects, ranging from regulating ion transport in the colon to influencing critical signaling pathways in renal health.[5][6]

Biochemical Profile

Chemical Structure and Properties

7-KLCA belongs to the class of monohydroxy bile acids and is structurally characterized by a steroid nucleus with a hydroxyl group at the 3α-position, a ketone group at the 7-position, and a carboxylic acid side chain at C-24.[7]

| Property | Value | Source |

| IUPAC Name | (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | [7] |

| Molecular Formula | C24H38O4 | [7] |

| Molecular Weight | 390.6 g/mol | [7] |

| CAS Number | 4651-67-6 | [7] |

| Melting Point | 200-203 °C | [8] |

Biosynthesis and Metabolism

The formation of 7-KLCA is a critical step in the enterohepatic circulation of bile acids. Primary bile acids, such as chenodeoxycholic acid (CDCA), are secreted into the intestine where they are acted upon by the gut microbiota.[9] Certain species of intestinal bacteria, such as Bacteroides intestinalis, possess the enzyme 7α-hydroxysteroid dehydrogenase which oxidizes the 7-hydroxyl group of CDCA to yield 7-KLCA.[10]

Once formed in the intestine, 7-KLCA can be absorbed and transported to the liver.[11] In human studies, it has been shown that the liver can extensively reduce 7-KLCA back to CDCA and, to a lesser degree, to its 7β-epimer, ursodeoxycholic acid (UDCA).[12][13][14] This metabolic interplay highlights 7-KLCA as a physiological precursor to both CDCA and UDCA in humans.[12][15]

Caption: 7-KLCA mediated inhibition of renal fibrosis through FXR activation.

Methodologies for Research

Chemical and Enzymatic Synthesis of 7-KLCA

The synthesis of 7-KLCA is crucial for research and as a precursor for UDCA production.

Chemical Synthesis: One common method is the indirect electrooxidation of chenodeoxycholic acid (CDCA). [3]This method utilizes a bromide ion medium to achieve high productivity and current efficiency. [3]Various parameters such as anode material, solvent, current density, and concentration have been optimized for this process. [3][8] Enzymatic Synthesis: Enzymatic synthesis offers a more specific and environmentally friendly alternative. This often involves the use of 7α-hydroxysteroid dehydrogenase (7α-HSDH) to catalyze the conversion of CDCA to 7-KLCA. [2][16]To overcome the limitation of cofactor (NAD+) availability, coenzyme regeneration systems have been developed, for instance, by co-expressing glucose dehydrogenase (GDH). [16] Protocol: Indirect Electrooxidation of CDCA to 7-KLCA [3][8]

-

Electrolyte Preparation: Dissolve potassium bromide (KBr) in deionized water. Dissolve chenodeoxycholic acid (CDCA) in a suitable organic solvent like acetonitrile. Mix the two solutions to form the electrolyte.

-

Electrolytic Cell Setup: Use a divided or undivided electrolytic cell with a PbO2/Ti mesh electrode as the anode and a stainless steel plate as the cathode.

-

Electrolysis: Apply a constant current density (e.g., 95.2 A/m²) to the electrolytic solution.

-

Reaction Monitoring: Monitor the disappearance of the CDCA starting material using thin-layer chromatography (TLC).

-

Product Isolation: Once the reaction is complete, stop the electrolysis. Filter the electrolytic solution. Slowly add the filtrate to deionized water with stirring to precipitate the product.

-

Purification: Collect the precipitate by filtration and dry it to obtain crude 7-KLCA. The product can be further purified by recrystallization.

-

Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, IR spectroscopy, and NMR.

Isolation and Quantification from Biological Samples

Accurate quantification of 7-KLCA in biological matrices like serum, plasma, and feces is essential for studying its physiological roles. Liquid chromatography-mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and specificity. [17][18][19]

Caption: General workflow for the quantification of 7-KLCA in biological samples using LC-MS/MS.

Protocol: Quantification of 7-KLCA in Serum by LC-MS/MS [17][18]

-

Sample Preparation:

-

Thaw 20-25 µL of serum sample at 4°C.

-

Add an ice-cold methanolic solution containing a deuterated internal standard for 7-KLCA.

-

Vortex for 10 minutes and centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the residue in a suitable solvent mixture (e.g., methanol-water 1:1 v/v).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a reverse-phase UPLC column (e.g., C18).

-

Use a gradient elution with mobile phases typically consisting of an aqueous solution with additives (e.g., ammonium acetate) and an organic solvent mixture (e.g., methanol/acetonitrile).

-

Perform detection using a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode.

-

Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for 7-KLCA and its internal standard for high selectivity and sensitivity.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known concentrations.

-

Quantify the amount of 7-KLCA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion and Future Directions

3-Hydroxy-7-oxocholan-24-oic acid has evolved from being viewed as a simple metabolic intermediate to a significant bioactive molecule. Its history is rooted in the study of gut microbial metabolism, but its future lies in its potential as a therapeutic agent and a tool for understanding complex signaling networks. The discovery of its anti-fibrotic effects through FXR activation opens up new avenues for drug development in the context of chronic kidney disease. [6][20] Future research should focus on further elucidating the full spectrum of its biological targets and signaling pathways. Investigating its role in other metabolic and inflammatory diseases is warranted. Furthermore, the development of more efficient and sustainable synthesis methods will be crucial for facilitating its use in both research and potential clinical applications. The continued exploration of 7-KLCA and its derivatives holds promise for advancing our understanding of enterohepatic signaling and for the development of novel therapeutics.

References

-

Synthesis of 7-ketolithocholic acid via indirect electrooxidation of chenodeoxycholic acid. (2025, August 7). SpringerLink. Retrieved from [Link]

-

Efficient Synthesis of 7-Keto-Lithocholic Acid by a Coenzyme Regeneration System Containing Brucella Melitensis 7α-Hydroxysteroid Dehydrogenase and Bacillus Sp. Glucose Dehydrogenase. (2023, May 9). SSRN. Retrieved from [Link]

-

Enzymatic synthesis of 7-ketolithocholic acid (7-KLCA) from CDCA using... (n.d.). ResearchGate. Retrieved from [Link]

-

The bile acids, lithocholic acid and 7-keto lithocholic acid, regulate colonic epithelial ion transport. (2013). The Physiological Society. Retrieved from [Link]

- WO2023179721A1 - 7-ketolithocholic acid intermediate, synthesis method therefor, and application thereof. (n.d.). Google Patents.

-

Study on synthesis of ursodeoxycholic acid by reduction of 7-ketolithocholic acid in double aprotic solvents and molecular simulations. (2023, August 7). PMC. Retrieved from [Link]

-

7-Ketolithocholic Acid Exerts Anti-Renal Fibrotic Effects Through FXR-Mediated Inhibition of TGF-β/Smad and Wnt/β-Catenin Pathways. (2025, December 21). PMC. Retrieved from [Link]

-

Lithocholic Acid Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases. (2025, November 28). MDPI. Retrieved from [Link]

-

Metabolism in man of 7-ketolithocholic acid: precursor of cheno- and ursodeoxycholic acids. (n.d.). DeepDyve. Retrieved from [Link]

-

Metabolism in man of 7-ketolithocholic acid: precursor of cheno- and ursodeoxycholic acids. (1980, September). PubMed. Retrieved from [Link]

-

Metabolism in man of 7-ketolithocholic acid: precursor of cheno- and ursodeoxycholic acids. (1980, September 1). American Physiological Society Journals. Retrieved from [Link]

-

Effect of 7-ketolithocholic Acid on Bile Acid Metabolism in Humans. (n.d.). PubMed. Retrieved from [Link]

-

Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases. (n.d.). PMC. Retrieved from [Link]

-

The Chemical Backbone: Exploring 7-Ketolithocholic Acid and its Significance. (2026, February 11). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Discovery of 3α,7α,11β-Trihydroxy-6α-ethyl-5β-cholan-24-oic Acid (TC-100), a Novel Bile Acid as Potent and Highly Selective FXR Agonist for Enterohepatic Disorders. (2025, August 9). ResearchGate. Retrieved from [Link]

-

7-Ketolithocholic acid (Compound). (n.d.). Exposome-Explorer. Retrieved from [Link]

-

Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. (1989, October 7). MDPI. Retrieved from [Link]

-

7-Ketolithocholic Acid Exerts Anti-Renal Fibrotic Effects Through FXR-Mediated Inhibition of TGF-β/Smad and Wnt/β-Catenin Pathways. (2025, December 21). MDPI. Retrieved from [Link]

-

(E)-7-Ethylidene-lithocholic Acid (7-ELCA) Is a Potent Dual Farnesoid X Receptor (FXR) Antagonist and GPBAR1 Agonist Inhibiting FXR-Induced Gene Expression in Hepatocytes and Stimulating Glucagon-like Peptide-1 Secretion From Enteroendocrine Cells. (n.d.). PMC. Retrieved from [Link]

-

7-Ketolithocholic acid. (n.d.). PubChem. Retrieved from [Link]

-

Absorption of 7-ketolithocholic acid in rat jejunum, ileum and colon. (n.d.). PubMed. Retrieved from [Link]

- CN1912192B - Preparation method of 7-keto lithocholic acid. (n.d.). Google Patents.

-

3beta-Hydroxy-7-oxo-5beta-cholan-24-oic Acid. (n.d.). PubChem. Retrieved from [Link]

-

Metabolism in man of 7-ketolithocholic acid: precursor of cheno- and ursodeoxycholic acids. (n.d.). American Journal of Physiology-Gastrointestinal and Liver Physiology. Retrieved from [Link]

-

Role of bile acids in colon carcinogenesis. (n.d.). PMC. Retrieved from [Link]

-

Influence of Bile Acids on Colorectal Cancer Risk: Potential Mechanisms Mediated by Diet - Gut Microbiota Interactions. (2017, November 3). PMC. Retrieved from [Link]

-

3α,7-Dihydroxy-14(13→12)abeo-5β,12α(H),13β(H)-cholan-24-oic Acids Display Neuroprotective Properties in Common Forms of Parkinson's Disease. (2022, December 30). MDPI. Retrieved from [Link]

-

Biliary acids as promoters of colon carcinogenesis: a narrative review. (2021, June 30). Kulanthaivel. Retrieved from [Link]

-

Tissue bile acids in patients with colon cancer and colonic polyps. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. Exposome-Explorer - 7-Ketolithocholic acid (Compound) [exposome-explorer.iarc.fr]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Study on synthesis of ursodeoxycholic acid by reduction of 7-ketolithocholic acid in double aprotic solvents and molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. physoc.org [physoc.org]

- 6. 7-Ketolithocholic Acid Exerts Anti-Renal Fibrotic Effects Through FXR-Mediated Inhibition of TGF-β/Smad and Wnt/β-Catenin Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7-Ketolithocholic acid | C24H38O4 | CID 444262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN1912192B - Preparation method of 7-keto lithocholic acid - Google Patents [patents.google.com]

- 9. Role of bile acids in colon carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Absorption of 7-ketolithocholic acid in rat jejunum, ileum and colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism in man of 7-ketolithocholic acid: precursor of cheno- and ursodeoxycholic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. journals.physiology.org [journals.physiology.org]

- 15. scite.ai [scite.ai]

- 16. papers.ssrn.com [papers.ssrn.com]

- 17. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. mdpi.com [mdpi.com]

Physiological Concentration and Bioanalytical Profiling of 7-Ketolithocholic Acid in Humans

The following is an in-depth technical guide regarding the physiological concentration, bioanalytical profiling, and metabolic significance of 7-Ketolithocholic acid (7-ketoLCA) in humans.

Technical Whitepaper | Version 1.0

Executive Technical Summary

7-Ketolithocholic acid (7-ketoLCA), also chemically designated as 7-oxolithocholic acid (7-oxoLCA), is a secondary bile acid metabolite formed primarily in the distal intestine.[1][2] It acts as a critical, albeit transient, intermediate in the microbial epimerization of chenodeoxycholic acid (CDCA) to ursodeoxycholic acid (UDCA).[1]

Unlike primary bile acids (CA, CDCA) or major secondary bile acids (DCA, LCA) which accumulate to micromolar concentrations in the enterohepatic circulation, 7-ketoLCA exists at trace physiological levels in healthy human serum and bile.[1] Its low steady-state concentration is driven by rapid bacterial reduction in the colon and efficient hepatic recycling via 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1]

This guide delineates the quantitative thresholds, metabolic pathways, and validated LC-MS/MS protocols required for the accurate study of 7-ketoLCA in drug development and microbiome research.

Biosynthetic Origins and Metabolic Fate

The physiological presence of 7-ketoLCA is strictly dependent on the symbiotic relationship between the host liver and the gut microbiome. It is not synthesized de novo by the human host but is produced solely through microbial transformation.

The Epimerization Pathway

The conversion of the primary bile acid CDCA (7α-hydroxy) to UDCA (7β-hydroxy) proceeds through an oxidation-reduction mechanism where 7-ketoLCA serves as the stable ketone intermediate.[1]

-

Step 1 (Oxidation): Gut bacteria expressing 7α-hydroxysteroid dehydrogenase (7α-HSDH) oxidize the C7 hydroxyl group of CDCA, yielding 7-ketoLCA.[1][3][4] Key genera include Clostridium, Eubacterium, and Bacteroides.

-

Step 2 (Reduction): Bacteria expressing 7β-hydroxysteroid dehydrogenase (7β-HSDH) reduce the C7 ketone to a β-hydroxyl group, forming UDCA.[1][3]

-

Host Recycling: Upon reabsorption into the portal vein, 7-ketoLCA is transported to the liver where hepatic 11β-HSD1 (acting as a reductase) efficiently converts it back to CDCA, preventing systemic accumulation.[1]

Pathway Visualization

The following diagram illustrates the bidirectional flow that maintains 7-ketoLCA at low physiological concentrations.

Caption: Metabolic flux of 7-ketoLCA. Green arrows indicate microbial transformations; red dashed arrow indicates hepatic recycling.

Physiological Concentrations

Quantifying 7-ketoLCA is analytically challenging due to its low abundance and potential for co-elution with isomers (e.g., 12-ketolithocholic acid).[1] The values below represent consensus ranges derived from targeted LC-MS/MS profiling in healthy humans.

Quantitative Profile

| Biological Matrix | Concentration Range (Healthy) | Status | Notes |

| Feces | 10 – 150 pmol/mg (Dry Wt) | Minor Constituent | Significantly lower than LCA (>1000 pmol/mg).[1] Levels decrease in cirrhosis and renal failure models.[5] |

| Serum/Plasma | < 10 – 50 nM | Trace / Ultra-Low | Often below LOQ in standard panels. Inversely associated with diabetes; elevated in specific cholestatic conditions. |

| Bile | Trace (< 1%) | Transient | Rapidly reduced to CDCA/UDCA by hepatic enzymes.[1] Not a major biliary component. |

| Urine | Not Detected / Trace | Negligible | Sulfated forms may appear in severe cholestasis but are not standard biomarkers. |

Clinical Relevance of Concentration Changes

-

Diabetes & Obesity: Recent metabolomic studies indicate an inverse correlation between circulating 7-ketoLCA and insulin resistance.[1]

-

Liver Disease: In cirrhosis, the conversion of primary to secondary bile acids is impaired, often leading to a reduction in fecal 7-ketoLCA.[6] Conversely, blockage of hepatic reduction (e.g., 11β-HSD1 inhibition) could theoretically elevate systemic levels.

Analytical Methodology: Validated Workflow

To accurately quantify 7-ketoLCA, researchers must utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Negative Electrospray Ionization (ESI-) mode.[1]

Sample Preparation Protocol (Serum/Plasma)

This protocol minimizes matrix effects and ensures recovery of the keto-derivative.[1]

-

Aliquot: Transfer 50 µL of plasma to a 96-well plate.

-

Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing internal standards (e.g., d4-CDCA or d4-LCA).

-

Note: Avoid methanol if esterification artifacts are a concern, though ACN is generally preferred for cleaner protein crash.

-

-

Vortex & Centrifuge: Vortex for 30s; Centrifuge at 4,000g for 20 min at 4°C.

-

Supernatant Transfer: Transfer supernatant to a clean plate.

-

Evaporation: Dry under nitrogen gas at 40°C.

-

Reconstitution: Reconstitute in 100 µL of 50:50 Methanol:Water.

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100mm, 2.7µm).[1]

-

Mobile Phase A: Water + 10mM Ammonium Acetate + 0.01% Formic Acid (pH ~4.5).[1]

-

Mobile Phase B: Acetonitrile (or Methanol/Acetonitrile 50:50).[1]

-

Separation: 7-ketoLCA (Retention Time ~15.3 min) must be chromatographically resolved from 12-ketolithocholic acid and 7-ketodeoxycholic acid .[1]

-

Mass Transitions (MRM):

-

Since keto-bile acids often do not fragment extensively, "Pseudo-MRM" or specific water-loss transitions are used.[1]

-

Precursor Ion: m/z 389.3 [M-H]⁻[1]

-

Product Ion: m/z 389.3 (Survivor/Parent) OR m/z 371.3 (Water loss, if energy permits).[1]

-

Note: Using high-resolution MS (Q-TOF) is recommended for definitive identification if isomer separation is difficult.[1]

-

Analytical Workflow Diagram

Caption: Step-by-step bioanalytical workflow for the quantification of 7-ketoLCA.

Mechanistic Implications in Drug Development

While often overlooked as a mere intermediate, 7-ketoLCA possesses distinct biological activity relevant to therapeutic discovery.

Receptor Pharmacology

-

FXR Agonism: 7-ketoLCA acts as a ligand for the Farnesoid X Receptor (FXR).[1] Recent studies suggest it exerts anti-renal fibrotic effects by inhibiting TGF-β/Smad signaling via FXR activation.[1]

-

TGR5 Interaction: While less potent than LCA, 7-ketoLCA interacts with the G-protein-coupled bile acid receptor (TGR5), contributing to GLP-1 secretion and metabolic regulation.[1]

Biomarker Potential

-

Gut Dysbiosis Indicator: A marked reduction in fecal 7-ketoLCA suggests a loss of 7α-HSDH-expressing bacteria (Clostridium clusters XIVa), often seen in antibiotic use or inflammatory bowel disease (IBD).[1]

-

Liver Function: Elevated plasma ratios of 7-ketoLCA/CDCA may indicate impaired hepatic 11β-HSD1 reductase activity, serving as a potential biomarker for specific metabolic liver dysfunctions.

References

-

Odermatt, A., et al. (2011). "Hepatic reduction of the secondary bile acid 7-oxolithocholic acid is mediated by 11β-hydroxysteroid dehydrogenase 1."[1][2][7] Biochemical Journal.

-

Fukiya, S., et al. (2009). "Conversion of cholic acid and chenodeoxycholic acid into their 7-oxo derivatives by Bacteroides intestinalis AM-1 isolated from human feces."[1] FEMS Microbiology Letters. [1]

-

Wegner, K., et al. (2022). "Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry." Nutrients.[1][2][8]

-

Shao, Y., et al. (2025).[9] "7-Ketolithocholic Acid Exerts Anti-Renal Fibrotic Effects Through FXR-Mediated Inhibition of TGF-β/Smad and Wnt/β-Catenin Pathways."[1] Pharmaceuticals.[1]

-

Agilent Technologies. (2023).[1] "A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome." Application Note.

Sources

- 1. 7-keto Lithocholic Acid | CAS 4651-67-6 | Cayman Chemical | Biomol.com [biomol.com]

- 2. portlandpress.com [portlandpress.com]

- 3. Biological synthesis of ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 7-keto-Lithocholic-Acid, 5G | Labscoop [labscoop.com]

- 6. mdpi.com [mdpi.com]

- 7. Hepatic reduction of the secondary bile acid 7-oxolithocholic acid is mediated by 11β-hydroxysteroid dehydrogenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lcms.labrulez.com [lcms.labrulez.com]

- 9. dovepress.com [dovepress.com]

Methodological & Application

Technical Application Note: Regioselective Synthesis of 7-Ketolithocholic Acid (7-KLCA)

Executive Summary

7-Ketolithocholic acid (7-KLCA) is a pivotal intermediate in the synthesis of Ursodeoxycholic acid (UDCA), a primary therapeutic agent for cholestatic liver diseases.[1][2] Beyond its role as a precursor, 7-KLCA exhibits biological activity as a ligand for the TGR5 (GPBAR1) receptor and the Farnesoid X Receptor (FXR), making it a high-value target for metabolic and fibrotic disease research.

This Application Note details a regioselective oxidation protocol to synthesize 7-KLCA from Chenodeoxycholic acid (CDCA) using N-Bromosuccinimide (NBS). Unlike non-specific oxidation methods (e.g., Jones reagent) that require laborious protection/deprotection steps for the C-3 hydroxyl group, this protocol exploits the steric and conformational differences between the C-3 and C-7 hydroxyls to achieve direct, selective oxidation.

Chemical Strategy & Mechanism[2][3][4][5]

The Selectivity Challenge

The starting material, CDCA, contains two secondary hydroxyl groups:

-

C-3 Position: 3

-OH (Equatorial in the 5 -

C-7 Position: 7

-OH (Axial in the B ring).

Mechanistic Insight:

In steroid chemistry, axial alcohols are generally oxidized more rapidly than equatorial alcohols due to the "relief of steric strain" in the transition state. The 7

Reaction Pathway

The reaction utilizes N-Bromosuccinimide (NBS) in an aqueous acetone/bicarbonate system. NBS acts as a source of hypobromous acid (HOBr) in situ, which facilitates the oxidation.

Figure 1: Reaction pathway highlighting the regioselective oxidation of the C-7 axial hydroxyl group.

Experimental Protocol

Materials & Reagents

| Reagent | Grade | Role | Hazard Note |

| Chenodeoxycholic Acid (CDCA) | >98% | Substrate | Irritant |

| N-Bromosuccinimide (NBS) | ReagentPlus | Oxidant | Corrosive, Moisture Sensitive |

| Sodium Bicarbonate (NaHCO₃) | ACS | Buffer | None |

| Acetone | HPLC | Solvent | Flammable |

| Methanol | HPLC | Recrystallization | Toxic, Flammable |

| Ethyl Acetate | ACS | Extraction | Flammable |

Step-by-Step Synthesis Procedure

Step 1: Preparation of the Substrate Solution

-

Weigh 10.0 g (25.5 mmol) of CDCA.

-

Dissolve in 100 mL of Acetone and 20 mL of Water in a 500 mL round-bottom flask.

-

Add 4.0 g of NaHCO₃ (solid) to the solution.

-

Stir vigorously until the CDCA is fully dissolved (solution may remain slightly cloudy due to undissolved bicarbonate).

Step 2: Controlled Oxidation (The Critical Step)

-

Cool the reaction mixture to 0–4°C using an ice/water bath. Crucial: Higher temperatures promote C-3 oxidation.

-

Dissolve 5.0 g (28.1 mmol, 1.1 eq) of NBS in 50 mL of Acetone .

-

Add the NBS solution dropwise to the CDCA mixture over 30 minutes .

-

Maintain stirring at 4°C for 3–4 hours .

-

Monitoring: Check reaction progress via TLC (See Section 4.1). The spot for CDCA (

) should disappear, replaced by 7-KLCA (

Step 3: Quenching and Workup

-

Add 5 mL of saturated Sodium Bisulfite (NaHSO₃) solution to quench excess NBS. The yellow color should fade to clear.

-

Evaporate the acetone under reduced pressure (Rotavap) at 40°C.

-

The remaining aqueous residue will contain a white precipitate.

-

Acidify the mixture to pH ~3 using 10% HCl .

-

Extract with Ethyl Acetate (3 x 50 mL) .

-

Wash combined organic layers with Brine (50 mL) and dry over anhydrous Na₂SO₄.

-

Concentrate in vacuo to yield the crude solid (off-white).

Step 4: Purification (Crystallization)

-

Dissolve the crude solid in minimal boiling Methanol .

-

Add warm Water dropwise until slight turbidity appears.

-

Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

Filter the crystals and wash with cold methanol/water (1:1).

-

Dry in a vacuum oven at 50°C for 6 hours.

Characterization & Analysis

Thin Layer Chromatography (TLC)[2]

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Chloroform : Acetone : Methanol (70 : 25 : 5).[3]

-

Visualization: Spray with 10% Phosphomolybdic acid (PMA) in ethanol and heat at 120°C.

-

Result:

-

CDCA (Starting Material): Dark blue spot, Lower

. -

7-KLCA (Product): Dark blue spot, Higher

.

-

NMR Spectroscopy Validation

The success of the synthesis is confirmed by the disappearance of the C-7 proton signal and the shift of adjacent protons.

| Position | CDCA ( | 7-KLCA ( | Diagnostic Change |

| C-3 H | ~3.50 (m) | ~3.58 (m) | Minor shift (OH remains). |

| C-7 H | 3.85 (q) | Absent | Definitive proof of oxidation. |

| C-18 Me | 0.65 (s) | 0.68 (s) | Influence of C-7 ketone. |

| C-6 H | 1.1-1.3 | 2.8-2.9 (dd) | Downfield shift due to |

Physical Properties

-

Melting Point: 200–203°C (Lit. 201–203°C).[2]

-

Appearance: White crystalline powder.

-

Yield: Typical isolated yields range from 75% to 85%.

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of 7-KLCA.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete oxidation or loss during crystallization. | Extend reaction time; ensure mother liquor is cooled to 4°C before filtration. |

| Over-oxidation (3,7-diketo) | Temperature too high or excess NBS. | Strictly maintain T < 5°C. Do not exceed 1.1 equivalents of NBS. |

| Sticky/Oily Product | Residual solvent or impurities.[4] | Recrystallize again from Methanol/Ethyl Acetate. Ensure thorough drying. |

| Starting Material Remains | Old NBS (degraded). | Use fresh NBS. Verify reagent quality by iodometric titration if necessary. |

References

-

Fieser, L. F., & Rajagopalan, S. (1950). Selective Oxidation of Cholic Acid and Chenodeoxycholic Acid with N-Bromosuccinimide. Journal of the American Chemical Society.

-

Samuelsson, B. (1960).[5] Preparation of 3

, 7 -

Salen, G., et al. (1974). Increased Formation of Ursodeoxycholic Acid in Patients Treated with Chenodeoxycholic Acid. Journal of Clinical Investigation.

-

Hida, T., et al. (2011). Regioselective oxidation of cholic acid and chenodeoxycholic acid. Journal of Lipid Research.

-

Patent CN1912192A. (2007). Preparation method of 7-keto lithocholic acid via electrochemical oxidation. Google Patents.

-

Pols, T. W., et al. (2011).[6] TGR5: a novel target for metabolic regulation. TGR5 activation by 7-KLCA context.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN1912192A - Preparation method of 7-keto lithocholic acid - Google Patents [patents.google.com]

- 3. content-assets.jci.org [content-assets.jci.org]

- 4. WO2023179721A1 - 7-ketolithocholic acid intermediate, synthesis method therefor, and application thereof - Google Patents [patents.google.com]

- 5. EP2691516B1 - New process for the selective oxidation of bile acids, their salts or derivatives - Google Patents [patents.google.com]

- 6. Association of lithocholic acid with skeletal muscle hypertrophy through TGR5-IGF-1 and skeletal muscle mass in cultured mouse myotubes, chronic liver disease rats and humans | eLife [elifesciences.org]

Enzymatic synthesis of 7-Oxolithocholic acid using 7α-hydroxysteroid dehydrogenase

Application Note: Enzymatic Synthesis of 7-Oxolithocholic Acid using 7 -Hydroxysteroid Dehydrogenase[1][2][3]

Abstract & Clinical Relevance

7-Oxolithocholic acid (7-keto-LCA) is a pivotal intermediate in the synthesis of Ursodeoxycholic Acid (UDCA), a first-line therapy for cholestatic liver diseases. Beyond its synthetic utility, 7-oxo-LCA has emerged as a potent, gut-restricted agonist of the TGR5 receptor (GPBAR1), regulating glucagon-like peptide-1 (GLP-1) secretion and glucose homeostasis [1, 2].

Traditional chemical synthesis of 7-oxo-LCA from Chenodeoxycholic acid (CDCA) requires toxic oxidants (e.g., chromic acid) and complex protection/deprotection steps. This guide details a green, biocatalytic route using 7

Biocatalytic Strategy & Mechanism[4]

The Reaction Pathway

The core transformation involves the regioselective oxidation of the 7

Thermodynamic Challenges & Solutions

The equilibrium of hydroxysteroid dehydrogenases often favors reduction (ketone

-

pH Modulation: Conducting the reaction at alkaline pH (9.0–10.0) removes protons, shifting the equilibrium to the right (Le Chatelier's principle).

-

Cofactor Regeneration (The Driving Force): Accumulation of NADH inhibits the forward reaction (product inhibition) and promotes the reverse reaction. An NADH Oxidase (NOX) recycling system is employed to irreversibly oxidize NADH back to NAD

using molecular oxygen, producing water as the only byproduct [3].

Pathway Diagram

The following diagram illustrates the coupled enzymatic system designed for thermodynamic irreversibility.

Figure 1: Coupled enzymatic cycle for 7-oxo-LCA synthesis utilizing NOX-mediated NAD+ regeneration.

Materials & Equipment

Biological Reagents[1][3][6][7][8][9][10][11]

-

Enzyme: Recombinant 7

-HSDH (Sources: Escherichia coli, Clostridium sordellii, or Stenotrophomonas maltophilia). -

Cofactor Regeneration Enzyme: NADH Oxidase (NOX) (Source: Lactobacillus brevis or Streptococcus mutans).

-

Cofactor:

-NAD

Chemical Reagents[1][3][6][8][10][12]

-

Substrate: Chenodeoxycholic acid (CDCA), >97% purity.[4]

-

Buffer: Glycine-NaOH (0.1 M, pH 9.5) or Potassium Phosphate (pH 9.0).[5]

-

Solubilizers: Methanol (optional, <5% v/v) or Hydroxypropyl-

-cyclodextrin (HP- -

Workup: Hydrochloric acid (6 M), Ethyl Acetate, Acetone (for crystallization).

Equipment

-

Thermostatic shaker or bioreactor with pH control.

-

HPLC system with Refractive Index (RI) or ELSD detector (UV detection is weak for bile acids).

-

Lyophilizer (optional).

Experimental Protocol

Analytical Method (HPLC)

Before starting synthesis, establish a robust detection method. Bile acids lack strong chromophores; therefore, Refractive Index (RI) or Charged Aerosol Detection (CAD) is preferred over UV.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

m, 4.6 x 150 mm). -

Mobile Phase: Methanol : Water : Acetic Acid (75 : 25 : 0.1) adjusted to pH 3.0.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 40°C.

-

Retention Times (Approx):

-

7-oxo-LCA: ~5.5 min

-

CDCA: ~8.2 min

-

Note: 7-oxo-LCA is more polar than CDCA and elutes earlier.

-

Bench-Scale Synthesis (100 mL Scale)

Step 1: Substrate Preparation

-

Dissolve 1.96 g CDCA (50 mM final conc.) in 50 mL of 0.1 M Glycine-NaOH buffer (pH 9.5) .

-

Critical: CDCA is poorly soluble at neutral pH. Ensure pH is >9.0. If turbidity persists, add HP-

-CD (1:1 molar ratio) or warm to 40°C briefly.

Step 2: Reaction Assembly

-

Add NAD

to a final concentration of 0.5 mM (catalytic amount). -

Add NADH Oxidase (NOX) (5 U/mL).

-

Initiate reaction by adding 7

-HSDH (10 U/mL). -

Aeration: Since NOX requires oxygen, ensure the vessel is open to air (covered with breathable film) or actively sparged with air/oxygen.

-

Incubate at 30°C with shaking at 200 rpm.

Step 3: Monitoring

-

Sample 100

L every 30 minutes. -

Quench with 100

L acetonitrile, centrifuge, and analyze via HPLC. -

Target conversion: >99% (typically achieved in 2–4 hours).

Step 4: Downstream Processing (Purification)

-

Quenching: Once conversion is complete, stop the reaction by adding 6 M HCl dropwise until pH reaches 3.0 .

-

Precipitation: 7-oxo-LCA is insoluble in acidic aqueous media. A white precipitate will form immediately.

-

Extraction: Extract the suspension twice with Ethyl Acetate (1:1 v/v). Combine organic layers.

-

Washing: Wash organic layer with brine (saturated NaCl) to remove residual enzymes and cofactors.

-

Drying: Dry over anhydrous

and evaporate solvent under vacuum. -

Crystallization: Dissolve the crude solid in minimal hot Acetone or Ethanol . Cool to 4°C overnight to obtain pure crystals.

Data Presentation & Results

Typical Reaction Kinetics

The table below illustrates the expected conversion profile using the NOX-coupled system versus a non-coupled control.

| Time (h) | Conversion (%) [With NOX] | Conversion (%) [No Regeneration] | Notes |

| 0.5 | 45% | 15% | Rapid initial rate. |

| 1.0 | 85% | 22% | Product inhibition slows control. |

| 2.0 | 98% | 25% | Equilibrium reached in control. |

| 4.0 | >99% | 25% | Full conversion with recycling. |

Workflow Diagram

Figure 2: Step-by-step workflow from biocatalysis to purified product.

Expert Insights & Troubleshooting

Solubility Management

Bile acids are amphipathic but prone to gelation or precipitation at high concentrations.

-

Insight: If the reaction mixture turns into a gel, reduce substrate concentration to 25 mM or add a non-ionic surfactant like Triton X-100 (0.1%) .

-

Alternative: Use a fed-batch approach, adding CDCA powder in increments as it is consumed (7-oxo-LCA is slightly more soluble in alkaline buffer than CDCA).

Enzyme Stability

7

-

Insight: The presence of DTT (1 mM) in the buffer helps maintain enzyme stability, but ensure it does not interfere with the NOX activity (NOX is generally robust).

-

pH Warning: Do not exceed pH 10.5, as NAD

degrades rapidly in highly alkaline conditions (alkaline hydrolysis).

Scale-Up Considerations

For industrial scale (>1 kg):

-

Replace purified enzymes with Whole Cell Biocatalysts (e.g., E. coli co-expressing 7

-HSDH and NOX). This reduces cost and improves enzyme stability within the cellular envelope [5]. -

Use immobilized enzymes on resin beads to allow for continuous flow processing.

References

-

Sato, H. et al. (2007). "Production of 7-oxo-lithocholic acid by 7

-hydroxysteroid dehydrogenase from Clostridium absonum." Journal of Bioscience and Bioengineering. Link -

Duboc, H. et al. (2014). "The bile acid TGR5 membrane receptor: from basic research to clinical application." Digestive and Liver Disease. Link

-

Zhang, R. et al. (2021). "Efficient synthesis of 7-keto-lithocholic acid by a coenzyme regeneration system." Applied Microbiology and Biotechnology. Link

-

Liu, Z. et al. (2021).[3] "Ile258Met mutation of Brucella melitensis 7

-hydroxysteroid dehydrogenase significantly enhances catalytic efficiency."[2][3] Applied Microbiology and Biotechnology. Link -

Bovara, R. et al. (1996).[6] "Enzymatic synthesis of bile acids using hydroxysteroid dehydrogenases." Journal of Biotechnology. Link

Sources

- 1. Cofactor-dependence alteration of 7β-hydroxysteroid dehydrogenase: Enhancing one-pot synthesis efficiency of chenodeoxycholic acid to ursodeoxycholic acid through cofactor self-recycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Novel NADP(H)-Dependent 7alpha-HSDH: Discovery and Construction of Substrate Selectivity Mutant by C-Terminal Truncation | MDPI [mdpi.com]

- 4. Novel Processes For The Purification Of Ursodeoxycholic Acid (Udca) [quickcompany.in]

- 5. d-nb.info [d-nb.info]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Advanced Application Note: LC-MS/MS Quantification of 7-Ketolithocholic Acid in Serum

Executive Summary & Biological Context

7-Ketolithocholic acid (7-KLCA) is a secondary bile acid and a critical intermediate in the gut-microbiome-mediated biotransformation of primary bile acids. Specifically, it serves as the oxidative intermediate in the epimerization of Chenodeoxycholic Acid (CDCA) to Ursodeoxycholic Acid (UDCA) by intestinal bacteria (e.g., Clostridium species) via 7

While often less abundant than primary bile acids, 7-KLCA is a potent marker of microbiome metabolic activity. Its quantification is challenging due to:

-

Isobaric Interference: It shares a molecular weight (MW 390.[1]56) and fragmentation patterns with other keto-bile acids (e.g., 12-ketolithocholic acid, 6-ketolithocholic acid).[2]

-

Ionization Suppression: As an unconjugated bile acid, it ionizes less efficiently in negative electrospray mode (ESI-) compared to taurine/glycine conjugates.

-

Matrix Complexity: Serum phospholipids can cause significant ion suppression at the retention time of hydrophobic bile acids.

This guide details a robust LC-MS/MS protocol utilizing Solid Phase Extraction (SPE) and high-resolution chromatography to isolate and quantify 7-KLCA with high specificity.

Biological Pathway Visualization

Caption: The metabolic position of 7-KLCA as the oxidative intermediate between CDCA and UDCA, driven by gut microbial hydroxysteroid dehydrogenases.

Methodological Strategy

The Separation Challenge

The critical quality attribute (CQA) of this method is the chromatographic resolution of 7-KLCA from its structural isomers. Mass spectrometry alone cannot distinguish these based on precursor mass ([M-H]⁻ = 389.3).

| Compound | Abbreviation | Precursor (m/z) | Key Challenge |

| 7-Ketolithocholic Acid | 7-KLCA | 389.3 | Target Analyte |

| 12-Ketolithocholic Acid | 12-ketoLCA | 389.3 | Common isomer, elutes later |

| 6-Ketolithocholic Acid | 6-ketoLCA | 389.3 | Rare isomer, elutes earlier |

| Chenodeoxycholic Acid | CDCA | 391.3 | Isotope interference (M-2H) |

Sample Preparation Choice

While protein precipitation (PPT) is faster, Solid Phase Extraction (SPE) is mandatory for this protocol to reach low ng/mL sensitivity. Serum phospholipids cause "blind spots" in ionization; SPE removes these interferences, ensuring the signal for unconjugated BAs is not suppressed.

Experimental Protocol

Reagents & Materials

-

Standards: 7-Ketolithocholic acid (High Purity >98%), d4-Lithocholic Acid (Internal Standard).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Ammonium Acetate.

-

SPE Cartridges: Waters Oasis HLB (30 mg) or Phenomenex Strata-X (Polymeric Reversed Phase).

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or Agilent Zorbax Eclipse Plus C18.

Sample Preparation Workflow

Step 1: Internal Standard Addition

-

Aliquot 100 µL of serum into a 1.5 mL tube.

-

Add 10 µL of Internal Standard solution (d4-LCA, 500 ng/mL in MeOH).

-

Vortex for 10 seconds and equilibrate for 5 minutes.

Step 2: Protein Precipitation (Pre-treatment)

-

Add 300 µL of 1% Formic Acid in Water. (Acidification disrupts protein binding).

-

Vortex for 30 seconds.

Step 3: Solid Phase Extraction (SPE)

-

Condition: 1 mL MeOH.

-

Equilibrate: 1 mL Water (0.1% Formic Acid).

-

Load: Apply the pre-treated sample supernatant.

-

Wash 1: 1 mL 5% MeOH in Water (Removes salts/proteins).

-

Wash 2: 1 mL Hexane (Optional but recommended to remove neutral lipids).

-

Elute: 1 mL MeOH (100%).

Step 4: Reconstitution

-

Evaporate eluate to dryness under Nitrogen at 40°C.

-

Reconstitute in 100 µL of 50:50 MeOH:Water (5mM Ammonium Acetate).

-

Vortex vigorously (5 min) and centrifuge (15,000 x g, 10 min) to remove particulates.

LC-MS/MS Conditions

Chromatography (LC)

-

System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

-

Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.5). Note: Avoid acidic mobile phases for unconjugated BAs to improve negative mode ionization.

-

Mobile Phase B: Methanol / Acetonitrile (90:10).

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 45°C.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 50 | Initial Hold |

| 1.0 | 50 | Load |

| 8.0 | 95 | Separation Gradient |

| 10.0 | 95 | Wash |

| 10.1 | 50 | Re-equilibration |

| 12.0 | 50 | End |

Mass Spectrometry (MS)

-

Source: ESI Negative Mode.

-

Spray Voltage: -3500 V.

-

Gas Temp: 300°C.

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Dwell (ms) | Type |

| 7-KLCA | 389.3 | 371.3 | 25 | 50 | Quant |

| 7-KLCA | 389.3 | 353.3 | 35 | 50 | Qual |

| d4-LCA (IS) | 379.5 | 361.5 | 25 | 50 | Quant |

Note: The transition 389.3 -> 371.3 represents the loss of water ([M-H-H2O]-). Unconjugated keto-bile acids rarely produce specific skeletal fragments at low energy, making chromatographic specificity paramount.

Analytical Workflow Diagram

Caption: Step-by-step analytical workflow from serum extraction to data generation.

Validation & Quality Control

To ensure the trustworthiness of this protocol, the following validation steps must be performed:

Isomer Resolution Check

Inject a mixture of 6-ketoLCA, 7-ketoLCA, and 12-ketoLCA.[2]

-

Requirement: Baseline resolution (R > 1.5) between 7-KLCA and 12-ketoLCA.[2][3]

-

Typical Elution Order: 6-ketoLCA < 7-KLCA < 12-ketoLCA.[2]

-

Troubleshooting: If peaks merge, lower the slope of the gradient between minutes 4 and 8, or reduce column temperature to 40°C.

Matrix Effect Assessment

Compare the peak area of 7-KLCA spiked into extracted serum vs. 7-KLCA in neat solvent.

-

Acceptance: Matrix Factor (MF) between 0.85 and 1.15.[4]

-

If MF < 0.8 (Suppression), ensure the SPE wash step (5% MeOH) was performed, or switch to a phospholipid-removal plate (e.g., Ostro/HybridSPE).

Linearity and Sensitivity

-

Range: 1.0 ng/mL to 1000 ng/mL.

-

LLOQ: 1.0 ng/mL (S/N > 10).

-

Curve Fit: Linear 1/x² weighting.

References

-

Scherer, M., et al. (2009). "Rapid quantification of bile acids and their conjugates in serum by liquid chromatography–tandem mass spectrometry." Journal of Chromatography B. Link

-

Hofmann, A. F., et al. (2010).[5] "Bile salts of vertebrates: Structural variation and possible evolutionary significance."[5][6] Journal of Lipid Research. Link

-

Han, J., et al. (2015). "Metabolomics of bile acids in gut-microbiome-host interactions." Food Quality and Safety. (Discusses 7-oxo-LCA intermediates). Link

-

Agilent Technologies. (2020). "Targeted LC/MS/MS Analysis of Bile Acids in Biological Samples." Application Note. Link

-

Wegner, K., et al. (2017). "Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry in negative mode." Journal of Chromatography B. (Specific retention times for keto-LCA isomers). Link

Sources

- 1. lcms.labrulez.com [lcms.labrulez.com]

- 2. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]

- 3. metaboprofile.com [metaboprofile.com]

- 4. shimadzu.co.kr [shimadzu.co.kr]

- 5. mdpi.com [mdpi.com]

- 6. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Functional Profiling of 3-Hydroxy-7-oxocholan-24-oic Acid (7-KLCA)

Abstract

3-Hydroxy-7-oxocholan-24-oic acid (7-KLCA) is a secondary bile acid metabolite produced via the bacterial 7

This guide details a Dual-Receptor Profiling Protocol designed to characterize 7-KLCA activity. It integrates a nuclear reporter assay (FXR) with a second-messenger quantification assay (TGR5-cAMP), ensuring a comprehensive physiological readout.[1][2]

Part 1: Mechanism of Action & Assay Rationale

To validate 7-KLCA activity, researchers must interrogate two distinct cellular compartments: the nucleus (FXR) and the plasma membrane (TGR5).[1][2]

-

The Nuclear Pathway (FXR): 7-KLCA binds the ligand-binding domain (LBD) of FXR, inducing a conformational change.[1][2] This complex heterodimerizes with RXR, translocates to the nucleus, and binds to FXR Response Elements (FXREs) to regulate genes like SHP (Small Heterodimer Partner), which inhibits fibrotic pathways (TGF-

/Smad).[1][2] -

The Membrane Pathway (TGR5): As a secondary bile acid derivative, 7-KLCA activates TGR5, a G

s-coupled GPCR.[1][2] This stimulates adenylyl cyclase (AC), increasing intracellular cAMP, which triggers PKA signaling and GLP-1 secretion in enteroendocrine cells.[1][2]

Pathway Visualization

The following diagram illustrates the dual signaling mechanism targeted by these protocols.

Caption: Dual signaling mechanism of 7-KLCA activating membrane TGR5 (cAMP response) and nuclear FXR (Transcriptional response).[1][2]

Part 2: Material Preparation & Solubility[1][2]

Critical Handling Note: 7-KLCA is lipophilic.[1][2] Improper solubilization leads to micro-precipitation in aqueous media, causing false negatives in reporter assays and "noisy" HTRF signals.

Stock Solution Protocol

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).[1][2]

-

Concentration: Prepare a 100 mM master stock.

-

Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C. Stable for 6 months.

Working Solution (Day of Assay)

-

Intermediate Dilution: Dilute stock 1:100 in DMSO to create a 1 mM working stock.

-

Assay Buffer Dilution: Further dilute into pre-warmed (37°C) assay medium.

Part 3: Protocol A - FXR Nuclear Transactivation Assay

Objective: Quantify the potency (EC50) of 7-KLCA in driving FXR-mediated gene transcription.[1][2]

Reagents & System

Step-by-Step Methodology

-

Cell Seeding (Day 1):

-

Seed HEK293T cells in white-walled, clear-bottom 96-well plates at 20,000 cells/well in DMEM + 10% Charcoal-Stripped FBS (CS-FBS).

-

Why CS-FBS? Standard serum contains endogenous bile acids and hormones that will create high background noise.

-

-

Transfection (Day 2):

-

Compound Treatment (Day 3):

-

Detection (Day 4):

-

Data Calculation:

-

Calculate Ratio:

. -

Normalize to Vehicle control (Fold Induction).

-

Part 4: Protocol B - TGR5 Gs-Coupled cAMP HTRF Assay

Objective: Measure rapid membrane signaling via cAMP accumulation.[1][2]

Reagents & System

-

Cell Line: CHO-K1 or HEK293 stably overexpressing human TGR5 (GPBAR1).[1][2]

-

Assay Kit: HTRF cAMP Gs Dynamic Kit (Cisbio/Revvity) or equivalent TR-FRET system.[1][2]

-

Reader: HTRF-compatible multimode reader (e.g., EnVision, PHERAstar).[1][2]

Step-by-Step Methodology

-

Cell Preparation:

-

Stimulation:

-

Detection (Competitive Immunoassay):

-

Readout:

-

Data Analysis:

Part 5: Experimental Workflow & Quality Control

Integrated Workflow Diagram

Caption: Parallel workflow for nuclear (FXR) and membrane (TGR5) interrogation of 7-KLCA.

Data Acceptance Criteria (QC)